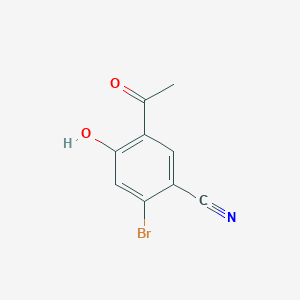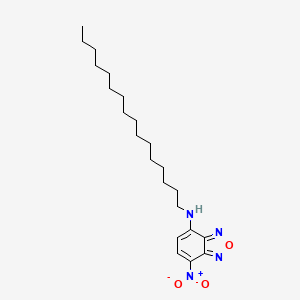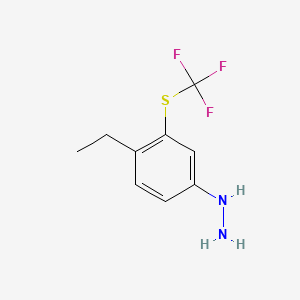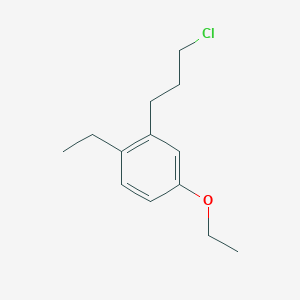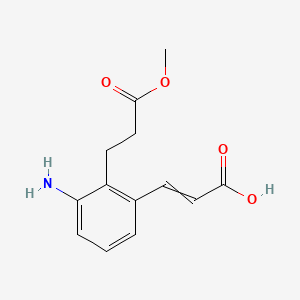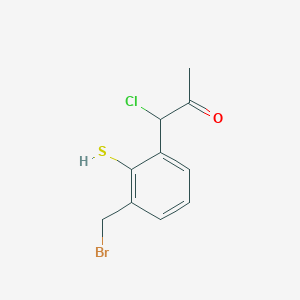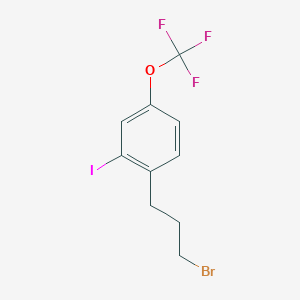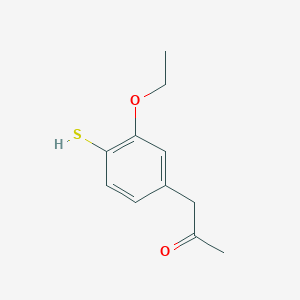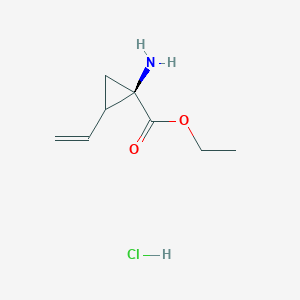
(1R,2S)-1-amino-2-vinylcyclopropane carboxylic acid ethyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-1-aMino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester hydrochloride is a chiral compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is particularly noted for its role as a key intermediate in the synthesis of highly potent hepatitis C virus (HCV) NS3/4A protease inhibitors, such as asunaprevir and simeprevir .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-aMino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester hydrochloride typically involves asymmetric cyclopropanation of (E)-N-benzylideneglycine ethyl ester under phase transfer catalysis conditions. This method has been optimized to improve the robustness and stereo-selectivity of the reaction . Additionally, biocatalytic asymmetric synthesis using bacterial strains such as Sphingomonas aquatilis has been employed to achieve high enantioselectivity and conversion rates .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of whole cell biocatalysts for the resolution of racemic mixtures. The strain Sphingomonas aquatilis, for example, has been shown to effectively hydrolyze the racemic mixture to produce the desired enantiomer with high enantiomeric excess .
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-1-aMino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction is often employed to reduce double bonds or other reducible groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
(1R,2S)-1-aMino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It serves as a chiral building block for the synthesis of various complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a crucial intermediate in the development of antiviral drugs, particularly those targeting HCV.
Mecanismo De Acción
The mechanism of action of (1R,2S)-1-aMino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester hydrochloride involves its role as an intermediate in the synthesis of HCV protease inhibitors. These inhibitors target the NS3/4A serine protease complex, which is essential for the maturation of the HCV polyprotein. By inhibiting this protease, the compound effectively disrupts the replication cycle of the virus .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-1-aMino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide: Another chiral intermediate used in the synthesis of HCV protease inhibitors.
(1R,2S)-N-Boc-vinyl-ACCA ethyl ester: A similar compound used in drug development for its high enantioselectivity.
Uniqueness
What sets (1R,2S)-1-aMino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester hydrochloride apart is its high enantioselectivity and efficiency in industrial applications. Its ability to serve as a key intermediate in the synthesis of potent antiviral drugs highlights its importance in medicinal chemistry .
Propiedades
Fórmula molecular |
C8H14ClNO2 |
|---|---|
Peso molecular |
191.65 g/mol |
Nombre IUPAC |
ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-3-6-5-8(6,9)7(10)11-4-2;/h3,6H,1,4-5,9H2,2H3;1H/t6?,8-;/m1./s1 |
Clave InChI |
RSBFMCGEQFBZBE-PICGMCJFSA-N |
SMILES isomérico |
CCOC(=O)[C@]1(CC1C=C)N.Cl |
SMILES canónico |
CCOC(=O)C1(CC1C=C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



